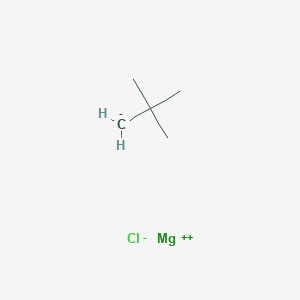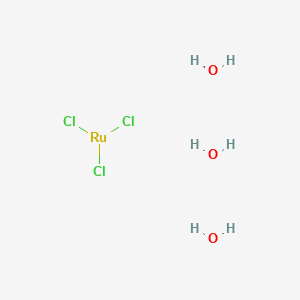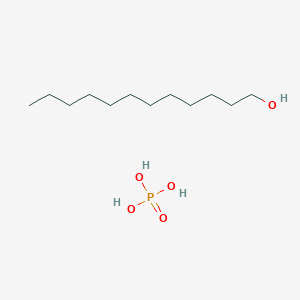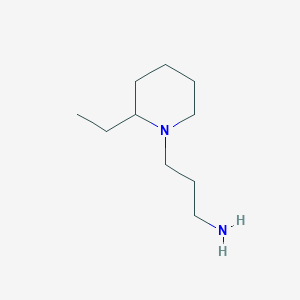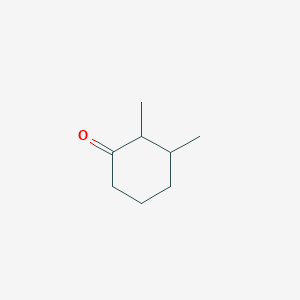
2,3-Dimethylcyclohexan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to 2,3-Dimethylcyclohexan-1-one involves innovative approaches that enhance yield and environmental friendliness. For example, the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by urea under ultrasound, achieves high yields in aqueous media, showcasing the potential for green chemistry in synthesizing such compounds (Ji-tai Li et al., 2012). Another study describes the ultrasound-assisted synthesis of 1,1-disubstituted-2,6-diarylcyclohexane-4-ones via double Michael addition, further illustrating the versatility of synthetic methods (Ji-tai Li et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and X-ray diffraction techniques. For instance, the exploration of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative) employed experimental spectroscopies and theoretical studies, including DFT and TD-DFT calculations (Aysha Fatima et al., 2021). Such studies provide deep insights into the electronic structure, vibrational frequencies, and optical properties, crucial for understanding the reactivity and properties of 2,3-Dimethylcyclohexan-1-one.
Chemical Reactions and Properties
Various chemical reactions of 2,3-Dimethylcyclohexan-1-one derivatives have been explored, highlighting their reactivity and potential for further functionalization. For example, zirconium-catalyzed and -promoted reductive cyclization reactions have been used to achieve asymmetric synthesis of related cyclohexane derivatives, demonstrating the compound's versatility in organic synthesis (F. Grepioni et al., 1999).
Physical Properties Analysis
The physical properties of 2,3-Dimethylcyclohexan-1-one and its derivatives, such as melting points, boiling points, and solubility, can be inferred from studies on similar compounds. These properties are essential for determining the compound's suitability in various applications and for understanding its behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are pivotal in dictating the compound's applications in synthesis and industry. Detailed studies, such as those analyzing the reactivity of 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene derivatives, provide a foundation for understanding the chemical behavior of 2,3-Dimethylcyclohexan-1-one (F. Alonso & M. Yus, 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis of Sesquiterpenoids : 2,3-Dimethylcyclohexan-1-one was used in the total synthesis of the sesquiterpenoid Sollasin A / Fulvanin 1, showcasing its utility in complex organic synthesis (Angers & Canonne, 1995).
Catalytic Transformations : Research has explored the transformations of dimethylcyclohexanes, including derivatives similar to 2,3-Dimethylcyclohexan-1-one, in the presence of nickel-alumina catalysts and hydrogen, primarily leading to dehydrogenation to corresponding xylenes (Shuikin & Kashkovskaya, 1960).
Electron Diffraction Studies : The molecular structure of gaseous 1,1-dimethylcyclohexane, a compound structurally related to 2,3-Dimethylcyclohexan-1-one, has been studied using electron diffraction techniques, contributing to the understanding of non-aromatic ring compounds (Geise, Mijlhoff, & Altona, 1972).
Photocycloaddition Studies : Research has been conducted on photocycloaddition reactions involving cyclohex-2-enones and related compounds, which are relevant to understanding the chemical behavior of 2,3-Dimethylcyclohexan-1-one (Cruciani, Rathjen, & Margaretha, 1990).
Electrophilic Iodination : 2,3-Dimethylcyclohexan-1-one-related compounds have been used in the selective synthesis of α-iodoketones from allylic alcohols, demonstrating the chemical versatility of such compounds (Martinez-Erro et al., 2017).
Catalytic Deuterium Exchange : Research on the catalytic exchange of tetramethylcyclohexane and related compounds with deuterium on palladium films has provided insights into π-bonded intermediates in heterogeneous catalysis (Rooney, 1963).
Gas Hydrate Research : The structure-H hydrate of dimethylcyclohexane, closely related to 2,3-Dimethylcyclohexan-1-one, has been studied for its influence on methane hydrate, suggesting its potential in facilitating mild-pressure handling of natural-gas hydrate (Hara, Hashimoto, Sugahara, & Ohgaki, 2005).
Anticancer Activity and Molecular Docking : Synthesis of triazole-containing dihydrofuran derivatives from compounds related to 2,3-Dimethylcyclohexan-1-one has been conducted, with evaluations of their in-vitro anticancer activity and molecular docking studies (Sabhavath et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCVOEUWYVVVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928359 | |
| Record name | 2,3-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylcyclohexan-1-one | |
CAS RN |
13395-76-1, 1551-88-8 | |
| Record name | 2,3-Dimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2,3-Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions 2,3-dimethylcyclohexanone undergoes?
A1: 2,3-Dimethylcyclohexanone displays reactivity typical of ketones and can be readily modified through various reactions. For instance, it readily undergoes annelation reactions, which are useful for constructing complex ring systems. [] Additionally, it participates in cyclopentannulation reactions with propargyl alcohol derivatives under acidic conditions, leading to the formation of bicyclic compounds. [] These reactions highlight the versatility of 2,3-dimethylcyclohexanone as a building block in organic synthesis.
Q2: What is known about the photochemical behavior of 2,3-dimethylcyclohexanone?
A2: Photolysis of 2,3-dimethylcyclohexanone in a methanol-benzene solution, specifically through its triplet state, leads to the formation of esters and aldehydes. This process likely involves the formation of a discrete biradical intermediate, which can also undergo photoepimerization. [] This photochemical behavior offers insights into the reactivity of 2,3-dimethylcyclohexanone under specific conditions.
Q3: Can 2,3-dimethylcyclohexanone be used in the synthesis of natural products?
A3: Yes, the synthetic utility of 2,3-dimethylcyclohexanone extends to the preparation of natural products. It serves as a starting material in the synthesis of the insect pheromone (2S,3S,7RS)-diprionyl acetate. [] Furthermore, researchers have investigated its use in synthetic approaches towards complex natural products like phomactin D [] and podosporin A. [] These examples demonstrate the value of 2,3-dimethylcyclohexanone in accessing structurally diverse natural products.
Q4: How does the stereochemistry of 2,3-dimethylcyclohexanone influence its reactivity?
A4: The stereochemistry of 2,3-dimethylcyclohexanone plays a crucial role in determining the stereochemical outcome of reactions. For example, the 1,4-addition of lithium dimethylcuprate to (S)-(+)-carvone, followed by diastereoselective protonation, yields a specific stereoisomer of 2,3-dimethylcyclohexanone. [] This diastereoselectivity highlights the importance of controlling stereochemistry when utilizing 2,3-dimethylcyclohexanone in synthesis.
Q5: Are there any interesting structural features observed in derivatives of 2,3-dimethylcyclohexanone?
A5: Derivatives of 2,3-dimethylcyclohexanone exhibit intriguing structural features. In the crystal structure of 2-[3-furyl(hydroxy)methyl]-2,3-dimethylcyclohexanone, the six-membered ring adopts a chair conformation with a syn relationship between the two methyl groups. The furyl group is nearly parallel to the ketone group, and intermolecular hydrogen bonds are observed. [] These structural insights provide valuable information for understanding the properties and reactivity of 2,3-dimethylcyclohexanone derivatives.
Q6: What is the significance of the reaction between 6-Bromo-2,3-epoxy-2,3-dimethylcyclohexanone and DBU?
A6: The reaction of 6-bromo-2,3-epoxy-2,3-dimethylcyclohexanone with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) results in an elimination reaction, yielding 5,6-epoxy-5,6-dimethyl-2-cyclohexen-1-one. [] This reaction demonstrates the use of 2,3-dimethylcyclohexanone derivatives in preparing α,β-unsaturated ketones, valuable intermediates in organic synthesis.
Q7: What are the spectroscopic characteristics of 2,3-dimethylcyclohexanone?
A7: 2,3-Dimethylcyclohexanone and its derivatives are routinely characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. [, , ] These techniques provide valuable information about the structure and purity of these compounds.
Q8: Has 2,3-dimethylcyclohexanone been studied in the context of cyclobutane chemistry?
A8: While not a direct focus, the extensive analysis of cyclobutane compounds' infrared spectra in a separate study [] might offer insights relevant to understanding the spectroscopic behavior of 2,3-dimethylcyclohexanone, particularly if it was subjected to conditions leading to cyclobutane ring formation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



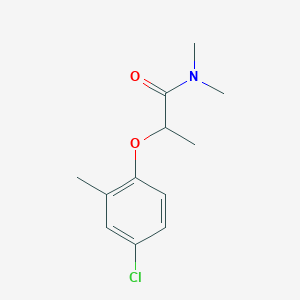
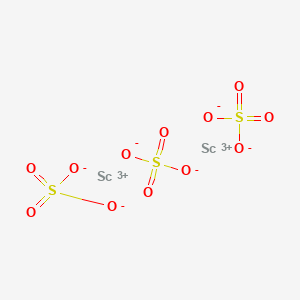
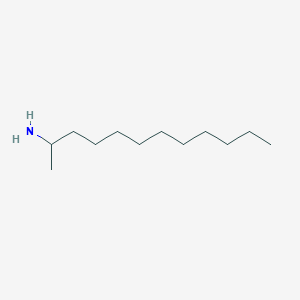
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
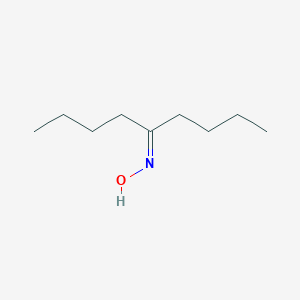
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
